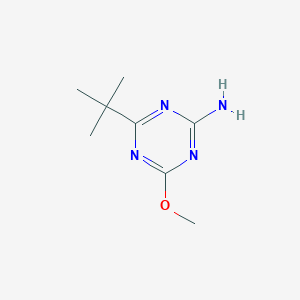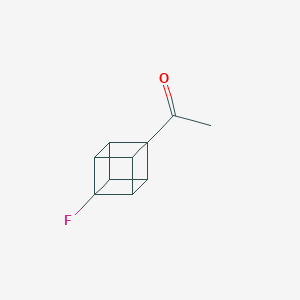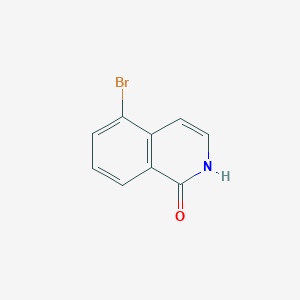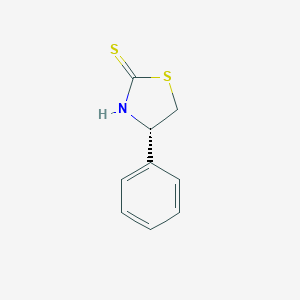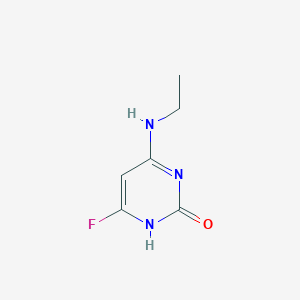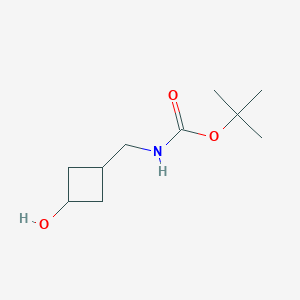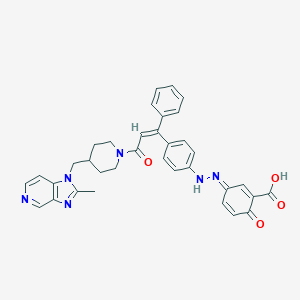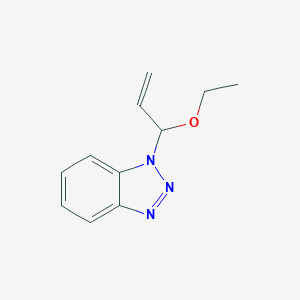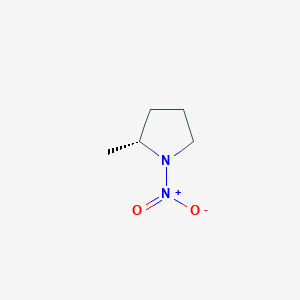
(2R)-2-Methyl-1-nitropyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Methyl-1-nitropyrrolidine is a chemical compound that belongs to the class of nitropyrrolidines. It is a chiral molecule with a molecular formula of C5H9NO2 and a molecular weight of 115.13 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Wirkmechanismus
The mechanism of action of (2R)-2-Methyl-1-nitropyrrolidine is not well understood. However, it is believed that this compound exerts its biological activity by interacting with specific molecular targets in the cell. For example, this compound has been shown to inhibit the growth of bacteria by interfering with the synthesis of their cell walls. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the progression of various diseases, including cancer and autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2R)-2-Methyl-1-nitropyrrolidine in lab experiments include its potential as a therapeutic agent and its versatility as a building block for the synthesis of various biologically active molecules. However, the limitations of using this compound include its low yield and the challenges associated with its purification.
Zukünftige Richtungen
Several future directions for the study of (2R)-2-Methyl-1-nitropyrrolidine can be identified. Firstly, further research is needed to elucidate the mechanism of action of this compound. Secondly, modifications to the synthesis method should be explored to improve the yield and purity of the product. Thirdly, the potential of this compound as a therapeutic agent for the treatment of various diseases should be further investigated. Finally, the use of this compound as a building block for the synthesis of novel biologically active molecules should be explored.
In conclusion, this compound is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully realize the potential of this compound in various fields.
Synthesemethoden
The synthesis of (2R)-2-Methyl-1-nitropyrrolidine involves the reaction of 2-methylpyrrolidine with nitrous acid. The reaction proceeds via the formation of a nitrosamine intermediate, which undergoes rearrangement to form the desired product. The yield of this reaction is typically low, and the purification of the product is challenging due to the presence of impurities. However, several modifications to this method have been proposed to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Methyl-1-nitropyrrolidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antibacterial, antifungal, and antiviral activities against a wide range of microorganisms. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Moreover, this compound has been used as a building block for the synthesis of various biologically active molecules.
Eigenschaften
CAS-Nummer |
183474-66-0 |
|---|---|
Molekularformel |
C5H10N2O2 |
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
(2R)-2-methyl-1-nitropyrrolidine |
InChI |
InChI=1S/C5H10N2O2/c1-5-3-2-4-6(5)7(8)9/h5H,2-4H2,1H3/t5-/m1/s1 |
InChI-Schlüssel |
MRQJFYXRGASGRD-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@@H]1CCCN1[N+](=O)[O-] |
SMILES |
CC1CCCN1[N+](=O)[O-] |
Kanonische SMILES |
CC1CCCN1[N+](=O)[O-] |
Synonyme |
Pyrrolidine, 2-methyl-1-nitro-, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




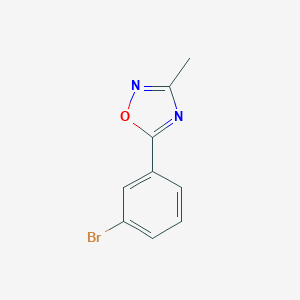
![N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide](/img/structure/B66413.png)
![3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B66414.png)
![5,6-Dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B66415.png)
